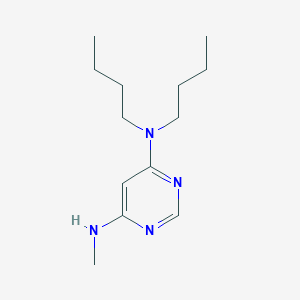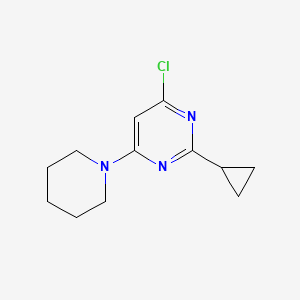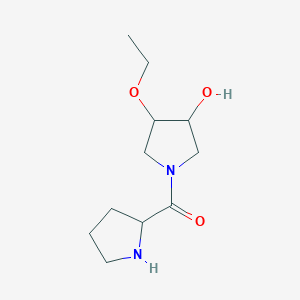
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine
Vue d'ensemble
Description
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Recognition and Targeted Protein Degradation
Hydroxylation and fluorination of proline derivatives, similar to the modifications seen in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, influence molecular recognition by biological systems. For instance, modified prolines with both hydroxylation and fluorination have been studied for their ability to bind to the von Hippel–Lindau (VHL) E3 ligase in a stereoselective manner, which is crucial for targeted protein degradation. Such modifications do not significantly affect the hydrogen bond donor capacity but alter the pyrrolidine ring's pucker. This alteration in structure enables these modified prolines to be used in the design of proteolysis targeting chimeras (PROTACs) for selective cellular degradation of target proteins, offering potential applications in medicinal chemistry and drug discovery (Testa et al., 2018).
Anti-inflammatory and Analgesic Applications
The structural framework of this compound is reminiscent of compounds synthesized for potential anti-inflammatory and analgesic applications. For example, derivatives of pyrrolidinones, which share a similar core structure, have been evaluated as dual inhibitors of prostaglandin and leukotriene synthesis, displaying equipotent anti-inflammatory activities to well-known drugs like indomethacin but with reduced ulcerogenic effects. This suggests that modifications on the pyrrolidine nucleus, akin to those in this compound, can lead to promising therapeutic agents with improved safety profiles (Ikuta et al., 1987).
Liver Fibrosis Research
In the context of liver fibrosis, compounds structurally related to this compound, such as prolyl 4-hydroxylase inhibitors, have demonstrated efficacy in inhibiting stellate cell activation, a key event in the development of liver fibrosis. By targeting prolyl hydroxylation, these inhibitors can mitigate the fibrotic process, indicating potential applications of similar compounds in the treatment of liver diseases (Matsumura et al., 1997).
Conformational Effects on Peptides
The introduction of hydroxyl groups in proline residues, as seen in this compound, significantly impacts the conformation of proline-containing peptides. These modifications affect the cis-trans amide bond isomerization and the pucker of the pyrrolidine ring, which are critical for the structural and functional roles of proline in peptides and proteins. Understanding these effects is vital for designing peptides with desired biological activities and stability (Panasik et al., 2009).
Propriétés
IUPAC Name |
(3-ethoxy-4-hydroxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-2-16-10-7-13(6-9(10)14)11(15)8-4-3-5-12-8/h8-10,12,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXKMAWYGAWTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



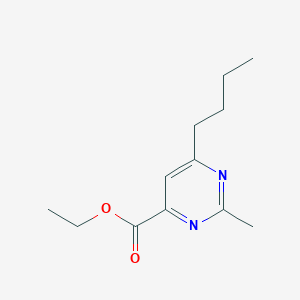
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)
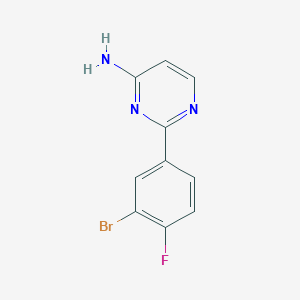
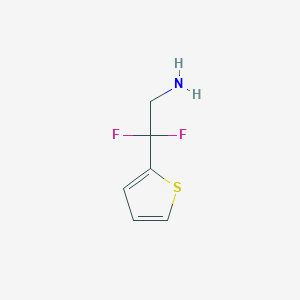
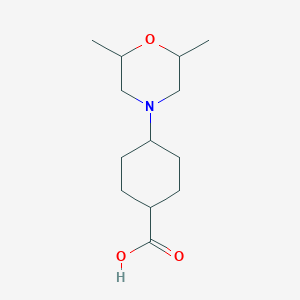



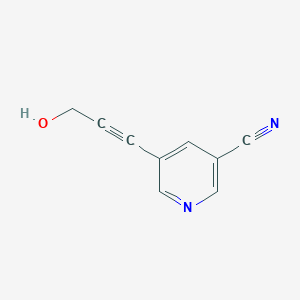
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
